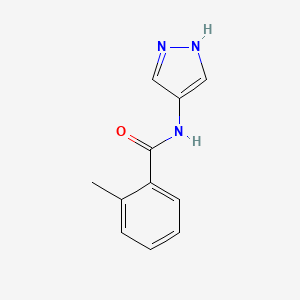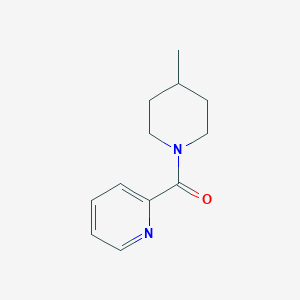
(4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone is a chemical compound with a molecular formula of C13H16N2O. It is also known as MPM or 4-MPM. This compound belongs to the class of research chemicals and is commonly used in scientific research.
Mécanisme D'action
The mechanism of action of (4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone is not fully understood. However, it is believed to act as a selective inhibitor of the enzyme monoamine oxidase B (MAO-B). MAO-B is responsible for the breakdown of dopamine, a neurotransmitter involved in the regulation of mood, movement, and cognition.
Biochemical and Physiological Effects:
Research has shown that this compound has a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which may have implications for the treatment of Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone in lab experiments is its high purity and stability. This makes it a reliable reference standard for analytical purposes. However, one limitation is that its effects on the human body are not fully understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on (4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone. One area of interest is its potential therapeutic effects on neurodegenerative disorders such as Parkinson's disease. Another area of interest is its anti-inflammatory and antioxidant properties, which may have implications for the treatment of various inflammatory conditions. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a chemical compound commonly used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. While more research is needed to fully understand its effects on the human body, this compound has shown potential therapeutic effects on various diseases and may have implications for the development of new drugs.
Méthodes De Synthèse
The synthesis of (4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone is a complex process that involves several steps. The most common method of synthesis is through the reaction of 2-chloropyridine with 4-methylpiperidine in the presence of a base. The resulting product is then purified using various techniques such as recrystallization or chromatography.
Applications De Recherche Scientifique
(4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone is commonly used in scientific research as a reference standard and analytical reagent. It is also used in the development of new drugs and as a tool in pharmacological studies. This compound has been shown to have potential therapeutic effects on various diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.
Propriétés
IUPAC Name |
(4-methylpiperidin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-5-8-14(9-6-10)12(15)11-4-2-3-7-13-11/h2-4,7,10H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKMVLXMMSQUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

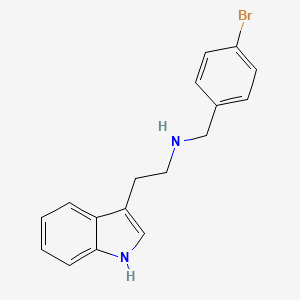
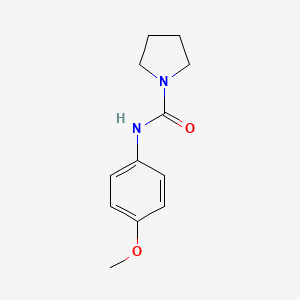
![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)

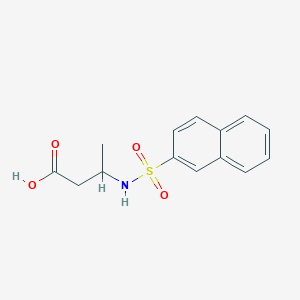


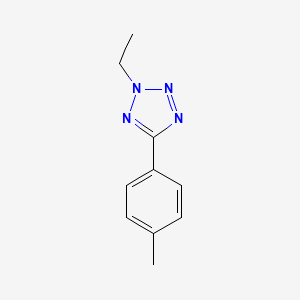

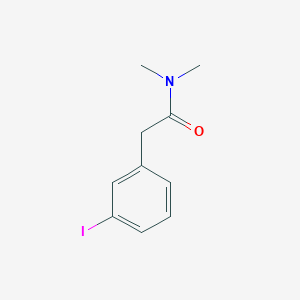
![Methyl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]acetate](/img/structure/B7478110.png)
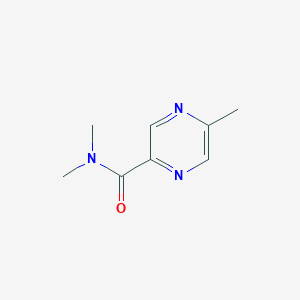
![N-[(4-pyridyl)phenylmethyl]acetamide](/img/structure/B7478141.png)
